molecular formula C16H13BrN2O3 B2896828 (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide CAS No. 391220-41-0

(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

Cat. No.: B2896828
CAS No.: 391220-41-0
M. Wt: 361.195
InChI Key: LQNZLJLYYNLPHP-FMIVXFBMSA-N
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Description

(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a synthetic acrylamide derivative featuring a furan ring substituted with a 4-bromophenyl group and a cyanoacrylamide backbone. Its structural uniqueness lies in the combination of a brominated aromatic system, a rigid furan ring, and a polar hydroxyethyl group, which may influence its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNZLJLYYNLPHP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C18H18BrN3O2
  • Molecular Weight : 360.20 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 3.9
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4

These properties suggest that the compound may exhibit significant lipophilicity, which could influence its absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that furan derivatives, including those similar to our compound, possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from furan have shown effectiveness against various bacterial strains. In particular, derivatives of furan have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for some derivatives .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes, leading to cell death .

Anticancer Activity

Furan-based compounds have also been investigated for their anticancer potential:

  • Inhibition of Cancer Cell Proliferation : Studies have highlighted the ability of furan derivatives to inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. For example, certain furan derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
  • Targeting Specific Pathways : The compound may act by inhibiting key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated a series of furan derivatives and found that one compound exhibited broad-spectrum antibacterial activity against thirteen different strains, outperforming traditional antibiotics like streptomycin .
  • Anticancer Properties :
    • In vitro studies demonstrated that a related compound showed higher antiproliferative activity compared to gefitinib, a known EGFR inhibitor, suggesting a promising avenue for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds:

Compound StructureBiological ActivityReference
Furan Derivative AMIC against E. coli: 64 µg/mL
Furan Derivative BIC50 for HepG2: 0.07 nM
Furan Derivative CBroad-spectrum antibacterial

The presence of specific substituents on the furan ring or phenyl groups can significantly enhance or diminish biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce bioavailability due to polarity.
  • Heterocyclic rings: Thiophene (DM497) vs.
  • Polar substituents : The hydroxyethyl group in the target improves solubility compared to methylphenyl () or sulfamoyl (), which may enhance tissue penetration .

Bioactive Analogues with Cyanoacrylamide Scaffolds

Compound Name Target/Activity Potency Structural Insights Reference
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i, ) Antibacterial vs. multi-resistant pathogens MIC = 4–6 µM/mL Coumarin moiety adds planar rigidity; methoxyphenoxy enhances lipophilicity
(E)-2-Cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[5-(4-methylphenyl)furan-2-yl]acrylamide () Not specified Pyrazole ring introduces hydrogen-bonding sites; methylphenyl increases hydrophobicity
(E)-2-Cyano-N-(8-quinolyl)-3-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]acrylamide () Antiviral (Dengue/Zika NS2B/NS3 protease) IC₅₀ = 0.9 µM Trifluoromethyl enhances metabolic stability; quinoline improves membrane permeability

Key Observations :

  • Rigid substituents (e.g., coumarin in 4i) improve target engagement but may reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound (Compound 22)
Molecular Weight ~380 g/mol 452.26 g/mol 406.23 g/mol 424.42 g/mol
LogP (Predicted) ~2.8 (moderate) ~3.5 (high) ~2.1 (low) ~3.9 (high)
Solubility High (due to hydroxyethyl) Low (nitro/methylphenyl) Moderate (sulfamoyl) Low (trifluoromethyl)
Metabolic Stability Likely moderate Low (nitro reduction) High (sulfamoyl stability) High (CF₃ group)

Key Insights :

  • The target’s lower molecular weight and polar hydroxyethyl group may favor oral bioavailability compared to bulkier analogues (e.g., ).
  • Bromophenyl vs. trifluoromethylphenyl : Bromine’s steric bulk vs. fluorine’s electronegativity could influence target selectivity .

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